
N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide, also known as DMCM, is a chemical compound that has been widely used in scientific research. DMCM is a positive allosteric modulator of the GABA-A receptor, which plays a crucial role in regulating the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system (CNS). In
Mécanisme D'action
N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide acts as a positive allosteric modulator of the GABA-A receptor. This means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the GABA binding site. This compound increases the affinity of the receptor for GABA, which results in an increase in the frequency and duration of chloride ion channel opening. This leads to an increase in inhibitory neurotransmission, which produces the sedative, anxiolytic, and anticonvulsant effects of this compound.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects that are mediated by its modulation of the GABA-A receptor. This compound produces sedation, anxiolysis, and anticonvulsant effects by enhancing the inhibitory neurotransmission in the CNS. This compound also impairs learning and memory by disrupting the consolidation of long-term memory. This compound has been shown to have neuroprotective effects by reducing the excitotoxicity and oxidative stress that are associated with CNS disorders, such as epilepsy and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide has several advantages and limitations for lab experiments. One advantage of this compound is its potency and selectivity for the GABA-A receptor, which makes it a valuable tool for studying the physiological and pharmacological properties of this receptor. Another advantage of this compound is its ability to produce a range of pharmacological effects, such as sedation, anxiolysis, and anticonvulsant effects, which makes it useful for investigating the role of GABA-A receptors in various CNS disorders. One limitation of this compound is its potential for producing side effects, such as impairments in learning and memory, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide in scientific research. One direction is the investigation of the effects of this compound on the different subtypes of GABA-A receptors, which could provide insights into the molecular mechanisms of GABA-A receptor modulation. Another direction is the development of new this compound analogs that have improved pharmacological properties, such as increased potency and selectivity for the GABA-A receptor, and reduced side effects. Finally, the use of this compound in combination with other pharmacological agents, such as benzodiazepines and barbiturates, could provide new insights into the mechanisms of action of these drugs and their potential for treating CNS disorders.
Conclusion
In conclusion, this compound is a valuable tool for investigating the role of GABA-A receptors in the CNS. This compound has a potent and selective modulatory effect on the GABA-A receptor, which produces a range of pharmacological effects, such as sedation, anxiolysis, and anticonvulsant effects. This compound has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research. The continued investigation of this compound and its analogs could provide new insights into the molecular mechanisms of GABA-A receptor modulation and the potential for developing new treatments for CNS disorders.
Méthodes De Synthèse
N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3,4-dimethoxybenzaldehyde with 2-bromoacetyl cyanide in the presence of a base, such as sodium hydride, to form the intermediate 3,4-dimethoxyphenylacetonitrile. This intermediate is then converted to this compound by reacting it with isobutyl chloroformate in the presence of a tertiary amine, such as triethylamine, and a catalyst, such as 4-dimethylaminopyridine.
Applications De Recherche Scientifique
N-(1-cyano-1-methylpropyl)-2-(3,4-dimethoxyphenyl)acetamide has been extensively used in scientific research to investigate the role of GABA-A receptors in the CNS. This compound is a potent and selective modulator of the GABA-A receptor, which makes it a valuable tool for studying the physiological and pharmacological properties of this receptor. This compound has been used to study the effects of GABA-A receptor modulation on anxiety, sedation, memory, and learning. This compound has also been used to investigate the role of GABA-A receptors in the pathophysiology of various CNS disorders, such as epilepsy, depression, and schizophrenia.
Propriétés
IUPAC Name |
N-(2-cyanobutan-2-yl)-2-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-5-15(2,10-16)17-14(18)9-11-6-7-12(19-3)13(8-11)20-4/h6-8H,5,9H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZOQPAITJLECI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)CC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

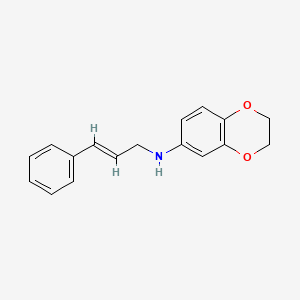


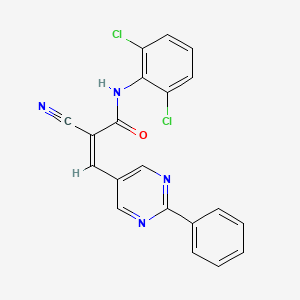
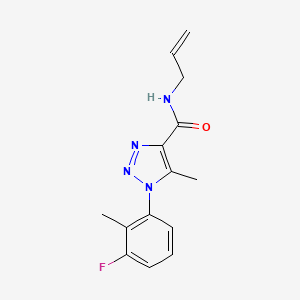


![3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3006985.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3006986.png)
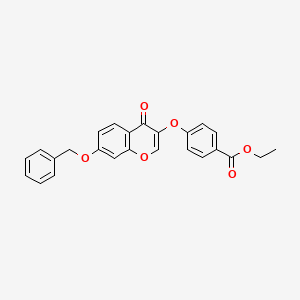
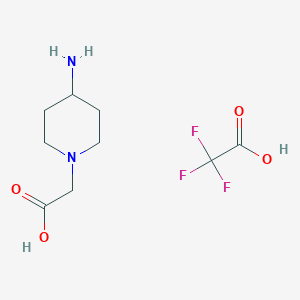
![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-propylbenzenecarboxamide](/img/structure/B3006989.png)
![2-[[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B3006992.png)
![2-[(2,5-Dichlorophenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole](/img/structure/B3006995.png)